Acid red 73

Description

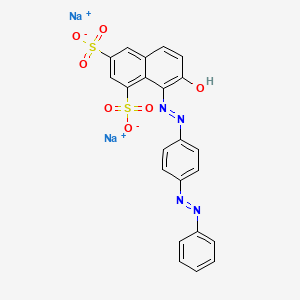

Structure

3D Structure of Parent

Properties

CAS No. |

5413-75-2 |

|---|---|

Molecular Formula |

C22H16N4NaO7S2 |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |

InChI Key |

ONBDQWBSYPZVNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

5413-75-2 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 73, also known by synonyms such as Brilliant Crocein MOO and C.I. 27290, is a synthetically prepared sulfonated bis-azo dye.[1][2] Structurally, it is the disodium salt of 7-hydroxy-8-[[4-(phenyldiazenyl)phenyl]azo]-1,3-naphthalenedisulfonic acid.[2] Its primary applications are in the dyeing of textiles like wool and silk, as well as paper and leather.[3] It also finds use as a colorant in plastics, wood, and inks.[1][3] Due to its chemical nature as an azo dye, its degradation products and potential toxicological profile are of significant interest to researchers in environmental science and drug development. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and degradation, and an exploration of its potential biological interactions.

Chemical and Physical Properties

This compound is a yellow-light red to dark red powder.[1][4] It is characterized by its solubility in water, ethanol, and acetone, while being insoluble in most other organic solvents.[1][3]

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate | [5] |

| Synonyms | Brilliant Crocein, Crocein Scarlet MOO, C.I. This compound, C.I. 27290 | [1][2][6] |

| CAS Number | 5413-75-2 | [1][2][4] |

| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [1][2][6] |

| Molecular Weight | 556.48 g/mol | [1][2][5] |

| Appearance | Yellow-light red / Dark red powder | [1][3][4] |

| Density | 1.58 g/cm³ | [2] |

| UV-Vis λmax | ~508 nm (in water) | [7] |

| Solubility | Soluble in water, ethanol, acetone, DMSO. Insoluble in other organic solvents. | [1][2][3][4][5] |

Qualitative Chemical Properties

This compound exhibits distinct color changes in the presence of strong acids and bases, a characteristic feature of many azo dyes. These reactions are useful for its identification.

-

Reaction with Strong Sulfuric Acid: Forms a red-purple solution, which upon dilution, yields a red-brown precipitate.[1][3]

-

Reaction with Nitric Acid: The dye solution turns blue, then transitions to orange and brown, and finally to an olive color.[1][3]

-

Reaction with Aqueous HCl: The addition of strong hydrochloric acid to an aqueous solution of this compound causes the formation of a dark red-brown precipitate.[1][3]

-

Reaction with Aqueous NaOH: The addition of sodium hydroxide solution results in a dark brown precipitate.[1][3]

Spectroscopic Data

-

UV-Visible Spectroscopy: The UV-Vis spectrum of an aqueous solution of this compound shows a characteristic absorption peak in the visible region, with a maximum absorbance (λmax) at approximately 508 nm.[7] This peak is attributed to the π→π* electronic transitions within the extensive conjugated system of the bis-azo chromophore.

-

Mass Spectrometry: High-resolution mass spectrometry (UPLC-Orbitrap MS) has been used to identify this compound. The data reveals precise mass-to-charge ratios for the molecular ions, confirming its elemental composition.[8]

Experimental Protocols

This section details the methodologies for the synthesis, degradation, and analysis of this compound as cited in the literature.

Synthesis of this compound

The manufacturing of this compound involves a two-step diazo coupling reaction.[1][2]

Methodology:

-

Diazotization: 4-(Phenyldiazenyl)benzenamine (also known as 4-aminoazobenzene) is treated with a cold solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). The electrophilic diazonium salt attacks the electron-rich naphthalene ring, leading to the formation of the bis-azo dye, this compound.

-

Isolation: The dye is then precipitated from the reaction mixture, filtered, washed, and dried.

Photocatalytic Degradation of this compound

Several studies have investigated the degradation of this compound using photocatalysis, often with TiO₂-based catalysts. The following is a generalized protocol based on such studies.[7]

Materials:

-

This compound solution of known concentration

-

Photocatalyst (e.g., Fe₃O₄@TiO₂)

-

Photocatalytic reactor with a UV light source (e.g., 300 W high-pressure mercury lamp)

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

Methodology:

-

Catalyst Suspension: A specific amount of the photocatalyst is added to the this compound aqueous solution in the reactor.

-

Adsorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.

-

Photoreaction: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred to ensure uniform irradiation.

-

Sample Collection: Aliquots of the solution are withdrawn at regular time intervals.

-

Analysis: The collected samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining this compound in the supernatant is determined by measuring its absorbance at λmax (508 nm) using a UV-Vis spectrophotometer.

-

Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Fenton-like Degradation of this compound

The advanced Fenton process, utilizing zero-valent iron (Fe⁰) and hydrogen peroxide (H₂O₂), is an effective method for degrading this compound.[9]

Materials:

-

This compound solution

-

Zero-valent iron powder

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Mechanical stirrer and water bath for temperature control

-

COD (Chemical Oxygen Demand) analysis kit

Methodology:

-

Reaction Setup: An aqueous solution of this compound is placed in a reactor equipped with a stirrer and temperature control.

-

pH Adjustment: The initial pH of the solution is adjusted to an optimal acidic value (e.g., pH 3.0) using H₂SO₄.

-

Initiation of Reaction: A predetermined dosage of zero-valent iron powder is added to the solution, followed by the addition of H₂O₂ to initiate the Fenton-like reaction.

-

Reaction Progression: The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) under constant stirring and controlled temperature.

-

Monitoring: The degradation of the dye is monitored by taking samples at different time points and measuring the absorbance. The overall mineralization can be assessed by measuring the reduction in COD.[9]

-

Optimization: Key parameters such as Fe⁰ dosage, H₂O₂ concentration, initial pH, and temperature can be varied to optimize the degradation efficiency.[9]

Toxicological Profile and Biological Interactions

This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[10] As a bis-azo dye, its toxicological significance is largely related to the metabolic cleavage of its azo bonds (-N=N-).

Potential Toxicological Pathway

The primary concern with azo dyes is their potential to be metabolized into constituent aromatic amines by azoreductase enzymes, particularly those produced by the gut microbiota. Some aromatic amines are known or suspected carcinogens. While a specific signaling pathway for this compound has not been detailed, the general mechanism for azo dye toxicity involves reductive cleavage followed by metabolic activation of the resulting amines, which can then form DNA adducts, leading to genotoxicity. Furthermore, dysbiosis of the gut microbiota and the release of metabolites can potentially trigger inflammatory responses, possibly involving pathways like the NLRP3 inflammasome.

References

- 1. irug.org [irug.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. rsc.org [rsc.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wwjmrd.com [wwjmrd.com]

An In-Depth Technical Guide to Acid Red 73: Molecular Structure, Formula, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 73, a prominent member of the azo dye class, is a synthetically produced colorant with a rich history of use in various industrial applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, with a particular focus on its molecular structure and chemical formula. Furthermore, this document outlines the fundamental principles and a generalized experimental protocol for its synthesis, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.

Core Molecular and Physical Properties

This compound is characterized by its complex aromatic structure, which is responsible for its distinct red color. The molecule's properties are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Reference |

| IUPAC Name | disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | [1] |

| Synonyms | Brilliant Crocein MOO, C.I. 27290, Croceine Scarlet 3B | [1] |

| CAS Number | 5413-75-2 | [2] |

| Chemical Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [3] |

| Molecular Weight | 556.47 g/mol | [4] |

| Appearance | Reddish-brown powder | [5] |

| Solubility | Soluble in water | [2] |

Molecular Structure and Formula

The chemical formula of this compound is C₂₂H₁₄N₄Na₂O₇S₂.[3] Its structure is defined by a double azo linkage (–N=N–) connecting three aromatic moieties: a phenyl group, a phenylene group, and a substituted naphthalene ring. The presence of two sulfonate groups (–SO₃⁻) confers water solubility to the molecule, a critical property for its application as a dye. The hydroxyl group (–OH) on the naphthalene ring also influences the molecule's color and chemical reactivity.

The IUPAC name, disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate, precisely describes the arrangement of these functional groups.[1]

Synthesis of this compound: An Experimental Overview

The synthesis of this compound is a classic example of a two-step diazotization and azo coupling reaction. The overall process involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Synthesis Pathway

The synthesis of this compound proceeds via the following pathway:

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

While specific laboratory-scale protocols can vary, the following provides a generalized methodology for the synthesis of this compound.

Materials:

-

4-Aminoazobenzene (p-Aminoazobenzene)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Step 1: Diazotization of 4-Aminoazobenzene

-

Preparation of the Amine Salt: In a beaker, prepare a solution of 4-aminoazobenzene in dilute hydrochloric acid. The mixture is cooled to 0-5°C in an ice bath with constant stirring. This step converts the primary amine into its more soluble hydrochloride salt.

-

Formation of the Diazonium Salt: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the cold amine salt solution. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (using starch-iodide paper).

Step 2: Azo Coupling Reaction

-

Preparation of the Coupling Component Solution: In a separate beaker, dissolve 7-hydroxynaphthalene-1,3-disulfonic acid (G acid) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). This deprotonates the hydroxyl group, activating the ring for electrophilic attack. This solution is also cooled in an ice bath.

-

Coupling: The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The coupling reaction typically occurs at an alkaline pH.

-

Precipitation and Isolation: The this compound dye precipitates out of the solution. The product is then isolated by filtration, washed with a salt solution to remove impurities, and dried.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

Solubility and spectral properties of Acid Red 73

An In-depth Technical Guide to the Solubility and Spectral Properties of Acid Red 73

Introduction

This compound (AR73), also known as C.I. 27290 or Brilliant Crocein MOO, is a synthetic bis-azo dye. Its molecular structure, featuring two azo groups (-N=N-) as the primary chromophore and sulfonic acid groups (-SO₃H), imparts a distinct red color and water solubility. This guide provides a comprehensive overview of the solubility and spectral characteristics of this compound, offering valuable data and standardized protocols for researchers, scientists, and professionals in drug development and materials science.

Solubility Profile

The solubility of a dye is a critical parameter influencing its application in various media. This compound exhibits distinct solubility characteristics governed by its polar sulfonic acid groups and large aromatic structure.

Data Presentation: Solubility

The qualitative solubility of this compound in several common solvents is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Observation | Citation(s) |

|---|---|---|---|

| Water | Soluble | Forms a red solution | [1][2][3] |

| Ethanol (Alcohol) | Soluble / Slightly Soluble | Forms a red solution | [1][2][4] |

| Cellosolve (Fibrinolytic) | Soluble | - | [1][3] |

| Acetone | Insoluble | - | [1][3] |

| Other Organic Solvents | Insoluble | - |[1][2][3] |

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for the qualitative and semi-quantitative determination of dye solubility.

Objective: To determine the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, acetone)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder (e.g., 100 mg) to a 10 mL volumetric flask.

-

Add 5 mL of the selected solvent.

-

Stir the mixture vigorously using a magnetic stirrer for 24 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After stirring, allow the suspension to settle.

-

Centrifuge the suspension at 5000 rpm for 15 minutes to pellet the undissolved dye.

-

-

Analysis:

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the dye's maximum absorption wavelength (λmax ≈ 510 nm).

-

Calculate the concentration using a pre-established calibration curve.

-

Determine the original concentration in the saturated solution to quantify solubility (e.g., in g/L or mol/L).

-

Spectral Properties

The interaction of this compound with electromagnetic radiation provides insight into its molecular structure and electronic transitions.

Data Presentation: Spectral Properties

Key spectral data for this compound are summarized in Table 2.

Table 2: Summary of Spectral Properties of this compound

| Property | Value / Range | Technique | Notes | Citation(s) |

|---|---|---|---|---|

| λmax (Visible) | 508 - 511 nm | UV-Vis Spectroscopy | Corresponds to the π→π* transition in the azo chromophore system. | [5][6][7][8] |

| Molar Absorptivity (ε) | High (specific value not consistently reported) | UV-Vis Spectroscopy | Indicates strong light absorption capacity. | [9] |

| Fluorescence | Excitation: 250-380 nm; Emission: 395-700 nm | Fluorescence Spectroscopy | Spectrum is pH-dependent. Can interfere with other spectral analyses. | [10][11] |

| FTIR Peaks | ~3419 cm⁻¹ (O-H/N-H stretch)~1590 cm⁻¹ (N=N stretch)~1399 cm⁻¹ (C-N stretch)1170–1200 cm⁻¹ (Sulfonate group) | Infrared Spectroscopy | Confirms key functional groups. | [9][12] |

| Raman Signals | 1137, 1238, 1418, 1442, 1465, 1500, 1595 cm⁻¹ | Raman Spectroscopy | Provides a vibrational fingerprint of the molecule. |[11] |

Experimental Protocols for Spectral Analysis

The following sections provide standardized protocols for acquiring the spectral data of this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Spectral Scan:

-

Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with deionized water to serve as a blank.

-

Fill a second cuvette with a diluted sample of this compound.

-

Scan the sample from 300 nm to 700 nm to identify the wavelength of maximum absorbance (λmax).

-

-

Molar Absorptivity Calculation:

-

Measure the absorbance of at least three different concentrations at the determined λmax.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), corresponds to the molar absorptivity (ε) when the path length (b) is 1 cm and concentration (c) is in mol/L.

-

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission and excitation spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., water). Note that the fluorescence of this compound is pH-dependent, so buffer the solution if necessary.[10]

-

Instrument Setup: Use a fluorescence spectrophotometer.

-

Emission Spectrum:

-

Set a fixed excitation wavelength (e.g., 350 nm).

-

Scan the emission wavelengths across a range, for example, from 395 nm to 700 nm.[10]

-

-

Excitation Spectrum:

-

Set a fixed emission wavelength corresponding to the peak found in the emission spectrum.

-

Scan the excitation wavelengths across a range, for example, from 250 nm to 380 nm.[10]

-

-

3D Spectrum (Optional): Perform a series of emission scans at incremental excitation wavelengths to generate a 3D excitation-emission matrix (EEM).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the spectral properties discussed.

References

- 1. This compound | 5413-75-2 [chemicalbook.com]

- 2. This compound, Acid red gr, this compound dye [xcwydyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Red 1 - Acid Red G - Acid Brilliant Fuchsine from Emperor Chem [emperordye.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Utility of oxidation–reduction reaction for the spectrophotometric determination of amlodipine besylate - Arabian Journal of Chemistry [arabjchem.org]

- 9. Acid Red 289 | 12220-28-9 | Benchchem [benchchem.com]

- 10. scirp.org [scirp.org]

- 11. books.rsc.org [books.rsc.org]

- 12. services.kfu.edu.sa [services.kfu.edu.sa]

An In-depth Technical Guide to the Mechanism of Action of Acid Red 73 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 73, also known by its Colour Index name C.I. 27290, is a prominent member of the acid dye class, specifically a disulfonated diazo dye.[1][2] Its molecular structure, characterized by two azo groups (-N=N-) and two sulfonic acid groups (-SO3H), imparts a vibrant red hue and dictates its dyeing properties.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound as a dye, with a focus on its application to protein fibers such as wool and silk. The content herein is tailored for researchers, scientists, and professionals in drug development who may utilize dyes for various analytical and diagnostic purposes.

Core Mechanism of Action

The efficacy of this compound as a dye for protein fibers is primarily governed by electrostatic interactions, supplemented by other intermolecular forces. The dyeing process is a complex interplay of dye chemistry, fiber structure, and environmental conditions of the dyebath.

The Role of Fiber Chemistry and pH

Protein fibers like wool and silk are amphoteric, containing both acidic carboxyl (-COOH) and basic amino (-NH2) groups. In an acidic dyebath, the amino groups of the protein fibers are protonated, acquiring a positive charge (-NH3+). This protonation is a critical step, creating cationic sites on the fiber that are receptive to anionic dye molecules.

Dye-Fiber Interactions

The primary binding force between this compound and protein fibers is the ionic bond formed between the negatively charged sulfonate groups (SO3-) of the dye and the positively charged protonated amino groups (-NH3+) of the fiber. This electrostatic attraction is the cornerstone of the dyeing mechanism for acid dyes.

Beyond ionic bonding, other intermolecular forces contribute to the overall affinity and fastness of the dye:

-

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH-) groups present in both the dye and the fiber can form hydrogen bonds, further strengthening the dye-fiber interaction.

-

Van der Waals Forces: These non-specific attractive forces, although weaker, play a role in the overall adhesion of the large dye molecule to the fiber surface.

The combination of these forces results in the fixation of this compound within the fiber matrix, leading to a durable and vibrant coloration.

Quantitative Data

The performance of a dye is quantitatively assessed through various parameters. The following tables summarize the available data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H14N4Na2O7S2 | [3] |

| Molecular Weight | 556.47 g/mol | [3] |

| Colour Index Number | 27290 | [1] |

| CAS Number | 5413-75-2 | [3] |

| Maximum Absorption Wavelength (λmax) | 508 nm | [4] |

Table 2: Fastness Properties of this compound on Protein Fibers

| Fastness Property | Rating (Scale 1-5, unless specified) | Reference |

| Light Fastness | 5 (Scale 1-8) | [2][5] |

| Washing Fastness | 4-5 | [5] |

| Perspiration Fastness (Acidic) | 1 | [2] |

| Perspiration Fastness (Alkaline) | 2 | [2] |

| Water Fastness | 2-3 | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for the dyeing of wool with this compound and the subsequent analysis of dye uptake.

Protocol for Dyeing Wool with this compound

Materials:

-

This compound dye powder

-

Undyed wool yarn or fabric

-

Distilled water

-

Acetic acid or citric acid (for pH adjustment)

-

Glauber's salt (sodium sulfate) (optional, as a leveling agent)

-

Stainless steel dye pot

-

Heating source (hot plate or stove)

-

Glass stirring rod

-

pH meter or pH strips

-

Beakers and graduated cylinders

-

Safety goggles, gloves, and lab coat

Procedure:

-

Scouring the Wool: To ensure even dye uptake, the wool must be thoroughly cleaned to remove any natural oils or dirt. This is achieved by washing the wool in a solution of a neutral detergent (e.g., Synthrapol) at a temperature of 40-50°C for 30 minutes. Rinse the wool thoroughly with warm water.

-

Preparing the Dyebath:

-

Calculate the required amount of dye based on the weight of the fiber (owf). For a medium red shade, a 1% owf concentration can be used.

-

Dissolve the accurately weighed this compound powder in a small amount of hot distilled water in a separate beaker.

-

Fill the dye pot with the required volume of distilled water to achieve a liquor ratio of 40:1 (e.g., 4 liters of water for 100g of wool).

-

Add the dissolved dye solution to the dye pot and stir well.

-

If using, add Glauber's salt (e.g., 10% owf) to the dyebath. This helps in achieving a more level dyeing.

-

Adjust the pH of the dyebath to 4-5 using acetic acid or citric acid. Verify the pH using a pH meter.

-

-

Dyeing Process:

-

Introduce the pre-wetted, scoured wool into the dyebath at room temperature.

-

Slowly raise the temperature of the dyebath to a simmer (around 90-95°C) over a period of 30-45 minutes, stirring gently and intermittently to ensure even dyeing and prevent felting.

-

Maintain the simmer for 45-60 minutes.

-

-

Rinsing and Drying:

-

Allow the dyebath to cool down gradually before removing the wool. Sudden temperature changes can cause felting.

-

Rinse the dyed wool with warm water until the water runs clear.

-

A final rinse can be done with cold water.

-

Gently squeeze out the excess water and hang the wool to air dry away from direct sunlight.

-

Protocol for Determination of Dye Uptake by UV-Vis Spectrophotometry

Materials:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

This compound stock solution of known concentration

-

Volumetric flasks and pipettes

-

Distilled water

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in distilled water.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution.

-

-

Determination of λmax:

-

Using one of the standard solutions, scan the absorbance across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.[4]

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

-

Measurement of Dye Uptake:

-

Before and after the dyeing process, take a small, known volume of the dyebath.

-

If necessary, dilute the dyebath samples to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the initial and final dyebath samples at λmax.

-

Using the calibration curve, determine the concentration of the dye in the initial (Ci) and final (Cf) dyebaths.

-

-

Calculation of Dye Exhaustion:

-

The percentage of dye exhaustion (%E), which represents the dye uptake by the fiber, can be calculated using the following formula: %E = [(Ci - Cf) / Ci] * 100

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound binding to protein fibers.

Caption: Experimental workflow for dyeing wool with this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medkoo.com [medkoo.com]

- 4. Study on Photocatalytic Degradation of this compound by Fe3O4@TiO2 Exposed (001) Facets [mdpi.com]

- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

In-Depth Technical Guide: Toxicological Data and Safety Information for Acid Red 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 73, also known by numerous synonyms including C.I. Food Red 9 and Crocein Scarlet, is a synthetic azo dye. This document provides a comprehensive overview of the available toxicological data and safety information for this compound, with a focus on quantitative data, experimental methodologies, and potential biological pathways of interest to researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | disodium;7-hydroxy-8-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | --INVALID-LINK-- |

| CAS Number | 5413-75-2 | --INVALID-LINK-- |

| Molecular Formula | C22H14N4Na2O7S2 | --INVALID-LINK-- |

| Molecular Weight | 556.48 g/mol | --INVALID-LINK-- |

| Physical State | Red powder | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Toxicological Data Summary

This section summarizes the key toxicological endpoints for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | >2000 mg/kg bw | Not Classified |

| LD50 | Rat | Dermal | >2000 mg/kg bw | Not Classified |

| Inhalation | Data not available |

LD50: Median Lethal Dose

Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Not irritating | Not Classified |

| Eye Irritation | Rabbit | Irritating | GHS Category 2A |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Not Classified |

Genotoxicity

While some sources indicate that mutagenicity data has been reported, specific results from standardized assays are not consistently available. It is noted that azo dyes as a class have the potential to be mutagenic.

Carcinogenicity

There is no definitive classification for the carcinogenicity of this compound by major regulatory bodies such as IARC or NTP. However, as an azo dye, there is a potential for the release of aromatic amines, some of which are known carcinogens. The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a human health tier II assessment on dyes that could release selected carcinogenic amines, which includes this compound.

Experimental Protocols

This section provides detailed methodologies for the key toxicological studies cited in this guide.

Acute Oral Toxicity

-

Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Species: Rat.

-

Procedure: A single dose of the test substance is administered by gavage to a group of fasted female rats. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the initial test determines the subsequent steps. If no mortality or signs of severe toxicity are observed at the starting dose, a higher dose level is used in another group of animals. Conversely, if mortality occurs, a lower dose level is tested. This process continues until the dose that causes mortality in some animals but not others is identified, or until no mortality is observed at the highest dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity

-

Guideline: OECD Guideline 402 (Acute Dermal Toxicity).

-

Species: Rat or Rabbit.

-

Procedure: The test substance is applied uniformly over a shaved area of the back of the animal, which is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.

-

Dose Levels: A limit test is often performed at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.

Skin Irritation

-

Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Species: Albino Rabbit.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small patch of shaved skin on the back of the rabbit. The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized grading system.

Eye Irritation

-

Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Species: Albino Rabbit.

-

Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system. The reversibility of the effects is also assessed.

Skin Sensitization

-

Guideline: OECD Guideline 406 (Skin Sensitisation), specifically the Guinea Pig Maximization Test (GPMT).

-

Species: Guinea Pig.

-

Procedure: The GPMT consists of two phases: induction and challenge.

-

Induction Phase: The animals are initially exposed to the test substance by intradermal injection with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response. This is followed one week later by a topical application of the test substance to the same area.

-

Challenge Phase: Two weeks after the induction phase, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site.

-

-

Observations: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a certain percentage of the test animals show a positive response.

Potential Signaling Pathways and Mechanisms of Toxicity

Currently, there is a lack of specific studies investigating the detailed molecular mechanisms and signaling pathways affected by this compound in mammalian systems. As an azo dye, a primary concern is its metabolic cleavage to aromatic amines. This process can be a critical step in its potential toxicity.

Azo Bond Reduction

The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This can occur in the liver and by the intestinal microflora. The resulting products are aromatic amines.

Caption: Potential metabolic pathway of this compound leading to toxicity.

Experimental Workflow for Investigating Genotoxicity

A typical workflow to assess the genotoxic potential of a substance like this compound would involve a battery of in vitro and in vivo tests.

Caption: Standard experimental workflow for genotoxicity assessment.

Safety Information and Hazard Classification

GHS Classification

Based on available data, this compound is classified as:

-

Eye Irritation: Category 2A (Causes serious eye irritation)

It is important to note that for a significant portion of notifications to ECHA, the substance did not meet the criteria for GHS hazard classification.

Precautionary Statements

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

Other Safety Concerns

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Prolonged or repeated contact may cause skin irritation.

Conclusion

This compound exhibits low acute oral and dermal toxicity and is not a skin sensitizer. However, it is classified as an eye irritant. The primary toxicological concern for this compound, as with many azo dyes, lies in its potential for metabolic cleavage to aromatic amines, which may have genotoxic and carcinogenic properties. Further research is warranted to fully elucidate the genotoxic potential and the specific molecular mechanisms of toxicity of this compound in mammalian systems. Researchers and professionals handling this substance should adhere to the recommended safety precautions, particularly the use of eye protection.

A Technical Guide to the Historical Research Applications of Acid Red 73

For researchers, scientists, and drug development professionals, understanding the historical context of histological stains can provide valuable insights into the evolution of tissue analysis. Acid Red 73, also known by its synonyms Brilliant Crocein and C.I. 27290, is a red azo dye that has found a niche but significant application in biomedical research. This technical guide delves into the primary historical research application of this compound, its role in the Movat's Pentachrome stain, providing detailed protocols and the underlying principles of its use.

Introduction to this compound

This compound is a synthetic dye characterized by its ability to bind to acidophilic tissue components. Its properties as a biological stain are primarily leveraged in complex staining methods designed to differentiate multiple tissue constituents in a single preparation. While its industrial uses in textiles and paper are well-documented, its historical application in research is almost exclusively associated with its incorporation into the Movat's Pentachrome staining technique.

Primary Research Application: Movat's Pentachrome Stain

The most significant historical and ongoing research application of this compound is as a component of the Movat's Pentachrome stain. Developed by Henry Zoltan Movat in 1955, this five-color (pentachrome) staining method is a powerful tool for the histological demonstration of collagen, elastin, muscle, mucin, and fibrin.[1][2] It is particularly valuable in cardiovascular and connective tissue research.[1][3] In 1972, a modification by H.K. Russell, Jr. was introduced to reduce staining time and improve consistency, a version that is widely used today.[1][4]

This compound is a key ingredient in the "Crocein Scarlet-Acid Fuchsin" solution, which is responsible for staining acidophilic elements such as muscle, fibrin, and cytoplasm in varying shades of red.[1][4]

Principle of Movat's Pentachrome Stain

The Russell-Movat modified pentachrome stain utilizes a sequence of dyes and chemical treatments to achieve its differential staining. The process involves the sequential application of alcian blue, Verhoeff's hematoxylin, a crocein scarlet-acid fuchsin solution (containing this compound), and a saffron solution, with intervening differentiation steps. The combination of crocein scarlet and acid fuchsin in an acidic solution imparts a bright red color to muscle and an intense red to fibrin.[1]

Visualization of the Movat's Pentachrome Staining Workflow

Caption: A simplified workflow of the Movat's Pentachrome staining procedure.

Experimental Protocols

The following is a detailed protocol for the Russell-Movat modified pentachrome stain, with a focus on the preparation and application of the Brilliant Crocein-Acid Fuchsin solution containing this compound.

Reagent Preparation

Brilliant Crocein-Acid Fuchsin Stock Solution A (Brilliant Crocein)

| Component | Quantity |

|---|---|

| Brilliant Crocein (this compound) | 0.5 g |

| Distilled Water | 497.5 ml |

| Glacial Acetic Acid | 2.5 ml |

Brilliant Crocein-Acid Fuchsin Stock Solution B (Acid Fuchsin)

| Component | Quantity |

|---|---|

| Acid Fuchsin | 0.1 g |

| Distilled Water | 99.5 ml |

| Glacial Acetic Acid | 0.5 ml |

Brilliant Crocein-Acid Fuchsin Working Solution This solution should be prepared fresh before use.

| Component | Quantity |

|---|---|

| Stock Solution A | 40 ml |

| Stock Solution B | 10 ml |

Other Solutions

-

1% Alcian Blue in 3% Acetic Acid

-

Verhoeff's Elastic Stain (Solutions A and B, and Iodine Solution)

-

2% Ferric Chloride

-

5% Sodium Thiosulfate

-

5% Phosphotungstic Acid

-

Alcoholic Saffron Solution

Staining Procedure (Russell-Movat Modification)

| Step | Reagent | Incubation Time | Purpose |

| 1 | Deparaffinize and hydrate sections to distilled water. | - | Tissue Preparation |

| 2 | 1% Alcian Blue Solution | 15-30 minutes | Stains acidic mucopolysaccharides blue. |

| 3 | Rinse in running warm tap water. | 10 minutes | Remove excess Alcian Blue. |

| 4 | Verhoeff's Elastic Stain | 15-30 minutes | Stains elastic fibers and nuclei black. |

| 5 | Differentiate in 2% Ferric Chloride. | Brief, with microscopic control | Removes excess elastic stain. |

| 6 | 5% Sodium Thiosulfate | 1 minute | Removes iodine. |

| 7 | Wash in tap water. | 5 minutes | - |

| 8 | Crocein Scarlet-Acid Fuchsin Working Solution | 2 minutes | Stains muscle and fibrin red. |

| 9 | Rinse in 1% Acetic Acid. | 5 dips | Initial differentiation. |

| 10 | 5% Phosphotungstic Acid | 1 minute | Differentiation. |

| 11 | Rinse in 1% Acetic Acid. | 5 dips | - |

| 12 | Dehydrate through graded alcohols to 100% ethanol. | - | Preparation for saffron stain. |

| 13 | Alcoholic Saffron Solution | 15 minutes | Stains collagen yellow. |

| 14 | Dehydrate, clear, and mount. | - | Final preparation for microscopy. |

Expected Results

| Tissue Component | Color |

| Nuclei and Elastic Fibers | Black |

| Collagen and Reticular Fibers | Yellow |

| Ground Substance and Mucin | Blue |

| Fibrin | Bright Red |

| Muscle | Red |

Visualization of Staining Mechanism

Caption: The binding of dyes to specific tissue components in Movat's stain.

Conclusion

The historical research application of this compound is intrinsically linked to its role within the Movat's Pentachrome stain. As a component of the Crocein Scarlet-Acid Fuchsin solution, it provides the vibrant red staining of muscle and fibrin, which is crucial for the differential visualization of various connective tissue elements. While standalone applications of this compound in historical research are not well-documented, its contribution to this powerful polychromatic staining technique has solidified its place in the histologist's toolkit for decades. This guide provides the necessary technical details for researchers and scientists to understand and potentially replicate this historical and still relevant staining method.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 73 (C.I. 27290), a disazo dye. The synthesis is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative. This document outlines the detailed methodologies for these key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Chemical Profile and Properties

This compound, also known as Brilliant Crocein MOO, is a red azo dye with the chemical formula C₂₂H₁₄N₄Na₂O₇S₂.[1] It is primarily used in the dyeing of wool, silk, paper, and leather, and has also found applications in plastics, wood stains, and inks.[1][2]

| Property | Value |

| CI Name | This compound[1] |

| CI Number | 27290[1] |

| CAS Number | 5413-75-2[1] |

| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂[1] |

| Molecular Weight | 556.48 g/mol [1] |

| Appearance | Yellowish-red powder[1] |

| Solubility | Soluble in water (red solution), ethanol, and cellosolve; insoluble in many other organic solvents.[1] |

Synthesis of this compound: An Overview

The synthesis of this compound is a classic example of azo dye formation and can be broken down into two primary stages:

-

Diazotization of 4-(Phenyldiazenyl)benzenamine (4-Aminoazobenzene): This initial step involves the conversion of the primary aromatic amine, 4-aminoazobenzene, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.[1]

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid). This electrophilic aromatic substitution reaction results in the formation of the final this compound dye.[1]

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound. Note: The following protocol is a generalized procedure based on established methods for azo dye synthesis and may require optimization for specific laboratory or industrial scale-up.

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-(Phenyldiazenyl)benzenamine | 197.24 |

| Hydrochloric Acid (concentrated) | 36.46 |

| Sodium Nitrite | 69.00 |

| Water (distilled or deionized) | 18.02 |

| Ice | - |

Procedure:

-

A suspension of 4-(phenyldiazenyl)benzenamine is prepared in an aqueous solution of hydrochloric acid.

-

The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.

-

The reaction is stirred for a period of time until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

Step 2: Azo Coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid) | 304.28 |

| Sodium Hydroxide | 40.00 |

| Sodium Chloride | 58.44 |

| Water (distilled or deionized) | 18.02 |

Procedure:

-

An alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide.

-

This solution is also cooled to a low temperature, typically between 0 and 5 °C.

-

The cold diazonium salt solution from Step 1 is then slowly added to the alkaline solution of G acid with vigorous stirring.

-

The coupling reaction is typically rapid, resulting in the formation of a colored precipitate of this compound.

-

The reaction mixture is stirred for a sufficient time to ensure complete coupling.

-

The final product is then isolated from the reaction mixture. This is often achieved by "salting out," where sodium chloride is added to decrease the solubility of the dye, causing it to precipitate more completely.

-

The precipitated dye is collected by filtration, washed with a brine solution to remove impurities, and then dried.

Process Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Azo Dye Characteristics of Acid Red 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 73, also known by its Colour Index name C.I. 27290, is a synthetically produced, water-soluble disulfonated diazo dye.[1][2][3] It presents as a yellow-light red or dark red powder and is utilized across various industries, including textiles, leather, paper, plastics, and cosmetics, for its vibrant red hue and good fastness properties.[4][5] For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, potential toxicological profile, and interactions with biological systems is crucial. This guide provides a comprehensive overview of the core characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of this compound is essential for its application and for studying its biological and environmental impact.

| Property | Value | References |

| Synonyms | C.I. 27290, Croceine Scarlet MOO, Brilliant Crocein MOO | [1][2] |

| Chemical Formula | C₂₂H₁₄N₄Na₂O₇S₂ | [1][2][3] |

| Molecular Weight | 556.48 g/mol | [1][2][3] |

| CAS Number | 5413-75-2 | [1][2][3] |

| Appearance | Yellow-light red to dark red powder | [1][5] |

| Solubility | Soluble in water and ethanol; insoluble in most other organic solvents. | [5] |

| UV-Vis λmax | ~508 nm | This is a commonly reported value in analytical studies. |

| InChI Key | PEAGNRWWSMMRPZ-RVTJCSDESA-L | [2][3] |

Toxicological Profile and Biological Interactions

The toxicological characteristics of azo dyes like this compound are of significant interest, particularly concerning their metabolism and potential for inducing cellular stress.

General Toxicity

This compound is classified as a potential eye irritant.[6] As with many azo dyes, there is concern regarding its metabolic breakdown products. The primary mechanism of azo dye toxicity involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in human intestinal microflora and the liver.[7] This process can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[7] Structure-activity relationship studies suggest that the mutagenicity of azo dyes is often linked to the presence of specific aromatic amine moieties, such as p-phenylenediamine or benzidine.[7]

Oxidative Stress and Cellular Response

Exposure to azo dyes has been shown to induce oxidative stress in biological systems. This can trigger cellular defense mechanisms, such as the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes. While direct studies on this compound's effect on specific signaling pathways are limited, the general mechanism of azo dye-induced oxidative stress is a key area of toxicological research.

Binding to Serum Albumin

Research has demonstrated that this compound can bind to human serum albumin (HSA), the most abundant protein in human blood plasma. This binding is a crucial factor in the distribution and bioavailability of xenobiotics. The interaction between this compound and HSA is primarily driven by hydrophobic interactions and hydrogen bonding, with the dye binding to subdomain IB of the protein.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. Below are summaries of experimental protocols from studies on the degradation and analysis of this compound.

Protocol 1: Photocatalytic Degradation of this compound

This protocol describes a typical experimental setup for studying the degradation of this compound using a photocatalyst.

Objective: To evaluate the efficiency of a photocatalyst in degrading this compound under UV irradiation.

Materials and Reagents:

-

This compound stock solution (e.g., 100 mg/L in deionized water)

-

Photocatalyst (e.g., TiO₂, ZnO, or a composite material)

-

UV lamp (e.g., high-pressure mercury lamp)

-

Magnetic stirrer

-

Spectrophotometer

-

pH meter

-

Deionized water

Procedure:

-

Preparation of Reaction Suspension: A specific volume of the this compound stock solution is diluted with deionized water to achieve the desired initial concentration. The pH of the solution is adjusted using dilute HCl or NaOH. A measured amount of the photocatalyst is added to the solution to form a suspension.

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

-

Photocatalytic Reaction: The suspension is then exposed to UV irradiation from the lamp while being continuously stirred.

-

Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The samples are centrifuged or filtered to remove the catalyst particles.

-

Concentration Measurement: The concentration of this compound in the supernatant is determined by measuring its absorbance at its λmax (~508 nm) using a spectrophotometer and comparing it to a standard calibration curve.

-

Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Analysis of this compound in a Mixture using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound in a sample containing multiple dyes.

Objective: To identify and quantify this compound in a complex mixture.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reversed-phase column.

-

Mobile phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).

-

Mobile phase B: Acetonitrile or methanol.

-

This compound analytical standard.

-

Sample containing the unknown mixture of dyes.

Procedure:

-

Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B over the run time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: The detector is set to monitor the absorbance at the λmax of this compound (~508 nm).

-

-

Analysis: The prepared standards and the sample are injected into the HPLC system.

-

Quantification: The retention time of the peak in the sample chromatogram is compared with that of the this compound standard for identification. The peak area is used for quantification by constructing a calibration curve from the standard solutions.

Visualizations

Diagrams are provided to illustrate key concepts related to the characteristics and study of this compound.

Caption: General metabolic pathway of azo dyes leading to potential toxicity.

Caption: Experimental workflow for photocatalytic degradation of this compound.

Caption: General Nrf2-mediated oxidative stress response pathway potentially activated by azo dyes. Note: Direct evidence for this compound activating this pathway is limited.

Conclusion

This compound is a widely used azo dye with well-defined physicochemical properties. While its industrial applications are extensive, its potential biological effects, particularly following metabolic activation, warrant careful consideration. The primary toxicological concern stems from the generation of aromatic amines, which can be genotoxic. Although specific signaling pathways directly modulated by this compound have not been extensively elucidated, the induction of oxidative stress is a recognized effect of azo dyes, likely involving pathways such as the Nrf2-mediated antioxidant response. The provided experimental protocols offer a foundation for further research into the degradation, analysis, and biological interactions of this and similar compounds. A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is essential for a comprehensive risk assessment and for the development of safer alternatives in various applications.

References

- 1. trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate | Benchchem [benchchem.com]

- 2. Trisodium 7-Hydroxy-8-((4-(1-(4-((1-Hydroxy-4-Sulphonato-2-Naphthyl)Azo)Phenyl)Cyclohexyl)Phenyl)Azo)Naphthalene-1,3-Disulphonate Supplier & Manufacturer China | Properties, Uses, Safety, Price [sulfonic-acid.com]

- 3. Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3-disulphonic acid, compound with dioctylamine (1:2) CAS#: 70703-45-6 [m.chemicalbook.com]

- 6. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial applications of Acid Red 73, an anionic disazo dye. While the audience typically focuses on life sciences, this document details the dye's significant roles in various manufacturing and industrial processes, presenting its technical properties, application protocols, and chemical interactions in a format amenable to a scientific audience.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 27290, is a synthetically produced sulfonated azo dye.[1] Its molecular structure, characterized by two azo groups (-N=N-) and sulfonic acid groups (-SO₃H), makes it highly soluble in water and other polar solvents, a key property for its industrial utility.[2][3][4] The sulfonic acid moieties render the dye anionic, allowing it to form strong ionic bonds with cationic substrates, particularly protein fibers. It typically appears as a yellow-light red or dark red powder.[2][4]

The primary industrial applications of this compound lie outside of research and are concentrated in the coloration of textiles, leather, paper, and the formulation of inks.[2][3][5]

Physicochemical and Technical Properties

The utility of this compound in industrial settings is dictated by its chemical and physical properties. These properties determine its suitability for various substrates and processes.

Chemical Identification and Properties

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 27290 |

| CAS Number | 5413-75-2 |

| Molecular Formula | C₂₂H₁₄N₄Na₂O₇S₂ |

| Molecular Weight | 556.48 g/mol |

| Chemical Class | Disazo Dye |

| Appearance | Yellow-light red / Dark red powder |

| Purity | ≥97.0% (HPLC) |

Solubility Profile

This compound exhibits good solubility in polar solvents, which is crucial for creating aqueous dye baths.

| Solvent | Solubility |

| Water | Soluble (forms a red solution) |

| Ethanol | Soluble |

| Acetone | Soluble |

| Other Organic Solvents | Insoluble |

Fastness Properties on Protein Fibers (Wool/Silk)

Fastness properties are a critical measure of a dye's performance, indicating the resistance of the color to fading or bleeding under various conditions. The ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

| Fastness Property | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 6 | 5 |

| Washing Fastness (Fading) | 3 | 4 |

| Washing Fastness (Staining) | 5 | 4 |

| Perspiration Fastness (Fading) | 3 | 1 |

| Perspiration Fastness (Staining) | 1 | 2 |

Source:[2]

Core Industrial Applications and Methodologies

The following sections detail the primary industrial uses of this compound, providing standardized protocols for its application.

Textile Dyeing (Wool, Silk, and Nylon)

This compound is extensively used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[5] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions.

Detailed Methodology for Exhaust Dyeing of Wool:

This protocol describes a typical laboratory-scale exhaust dyeing process for wool yarn or fabric.

1. Material Preparation (Scouring):

-

Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L).

-

Wash the wool substrate at 40-50°C for 15-20 minutes to remove impurities.

-

Rinse thoroughly with warm, then cold water.

2. Dye Bath Preparation:

-

Set a liquor-to-goods ratio (the ratio of the volume of dye bath to the weight of the textile) of 30:1.

-

Add a leveling agent (e.g., 1% on weight of fiber, owf) to promote even dye uptake.

-

Add Glauber's salt (sodium sulfate) (5-10% owf) to aid in dye exhaustion.

-

Adjust the pH of the bath to 4.5-5.5 using acetic acid.

3. Dyeing Process:

-

Introduce the pre-wetted wool into the dye bath at 40°C.

-

Agitate for 10 minutes to ensure even distribution of auxiliary chemicals.

-

Add the pre-dissolved this compound dye solution. The amount of dye is calculated as a percentage on the weight of fiber (% owf) to achieve the desired shade.

-

Raise the temperature to the boil (98-100°C) at a rate of approximately 1.5°C per minute.

-

Maintain at the boil for 45-60 minutes, ensuring gentle agitation.

4. Post-Treatment:

-

Allow the dye bath to cool gradually to approximately 70°C before removing the substrate.

-

Rinse the dyed wool with warm water and then cold water until the water runs clear.

-

Perform a soaping treatment with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any unfixed surface dye.

-

Rinse thoroughly and dry.

Leather Dyeing

Acid dyes are used in the leather industry to achieve vibrant and uniform coloration.[8] The process involves the penetration of the dye into the leather, followed by fixation.

Detailed Methodology for Drum Dyeing of Chrome-Tanned Leather:

1. Neutralization:

-

The chrome-tanned leather is first neutralized to a pH of 4.5-6.5 to ensure even dye penetration. This is typically done with a mild alkali like sodium bicarbonate.

2. Dye Bath Preparation:

-

Prepare a dye bath in a rotating drum with a liquor ratio of 1:5 (water to leather weight).

-

Heat the water to 50-60°C.[9]

3. Dyeing Process:

-

Add the neutralized leather to the drum and run for 10 minutes.

-

Add the pre-dissolved this compound solution to the drum.

-

Continue drumming for 60-90 minutes to allow for full penetration of the dye.[6]

4. Fixation:

-

Gradually add diluted formic acid to the dye bath over 20-30 minutes to lower the pH to approximately 3.5-4.0.[6][9] This protonates the amino groups in the leather's collagen, fixing the anionic dye.

-

Continue drumming for an additional 20-30 minutes.

5. Rinsing and Fatliquoring:

-

Drain the dye bath.

-

Rinse the leather with water until the runoff is clear.

-

Proceed with fatliquoring (a process to lubricate the leather fibers) as required.

Paper Coloring

This compound is used in the paper industry for coloring paper, particularly for specialty papers where bright, vibrant shades are desired. It can be added at the wet end (to the pulp slurry) or applied as a surface coating.

Ink Formulation

This compound is a component in the manufacturing of water-based inks, such as those used in fountain pens and fiber-tip pens.[10] Its high solubility and strong color make it a suitable colorant. Inks are complex formulations typically containing the dye, a solvent (water), humectants (like propylene glycol to prevent drying), resins, and preservatives.[10]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and industrial processes associated with this compound.

Caption: Chemical structure of this compound (C.I. 27290).

Caption: Logical relationship of this compound interaction with protein fibers.

Caption: A typical experimental workflow for dyeing wool with this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Acid Scarlet FGR - Acid Brilliant Red MOO from Emperor Chem [emperordye.com]

- 4. This compound, Acid red gr, this compound dye [xcwydyes.com]

- 5. Acid Scarlet GR(this compound)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. rustictown.com [rustictown.com]

- 9. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 10. sdc.org.uk [sdc.org.uk]

Methodological & Application

Protocol for Staining Muscle Fibers: Standard Histological and Immunohistochemical Approaches

To the Researcher: A comprehensive search for a specific, validated protocol for staining muscle fibers using Acid Red 73 did not yield established methodologies within the provided scientific literature. This compound is identified as a red dye, but its application for muscle fiber histology is not well-documented.[1]

In lieu of a specific this compound protocol, this document provides detailed application notes and protocols for the most widely accepted and effective methods used by researchers to visualize and analyze muscle fibers:

-

Hematoxylin and Eosin (H&E) Staining: For general muscle morphology, identification of nuclei, and visualization of cellular infiltration.

-

Masson's Trichrome Staining: For differentiating muscle fibers from collagen, enabling the assessment of fibrosis.

-

Immunohistochemistry (IHC) for Myosin Heavy Chain (MyHC) Isoforms: For the specific identification and quantification of different muscle fiber types (e.g., Type I, IIA, IIB, IIX).

These protocols are foundational in muscle pathology and physiology research, providing robust and reproducible results.

Hematoxylin and Eosin (H&E) Staining for General Muscle Morphology

Application Notes: Hematoxylin and Eosin (H&E) staining is the most common histological stain used in pathology and research to visualize the overall structure of muscle tissue.[2][3] The hematoxylin component stains cell nuclei a purplish-blue, while eosin acts as a counterstain, coloring the cytoplasm and extracellular matrix in varying shades of pink and red.[2][3][4] This allows for the clear assessment of muscle fiber size and shape, the location of nuclei (centralized nuclei can indicate regeneration), and the presence of inflammatory infiltrates or degenerating fibers.[2][5]

Experimental Protocol: This protocol is intended for use with frozen (cryosectioned) muscle tissue samples.

Reagents and Materials:

-

Cryosections of muscle tissue (7-12 µm thick) on charged slides

-

4% Paraformaldehyde (PFA) in PBS

-

Mayer's Hematoxylin Solution

-

0.5% Eosin Y Solution (with 0.5% Glacial Acetic Acid added before use)

-

Ammonium Hydroxide (for bluing solution)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene

-

Xylene-based mounting medium (e.g., Depex)

-

Staining jars

-

Coverslips

Procedure:

-

Sample Preparation: Air dry freshly cut cryosections for 30-60 minutes at room temperature. For previously frozen slides, allow them to equilibrate to room temperature for 20-30 minutes.

-

Fixation: Fix the sections in 4% PFA for 5-10 minutes.

-

Washing: Rinse slides under gentle running tap water for approximately 1 minute to remove the fixative, followed by a brief rinse in distilled water.[2]

-

Nuclear Staining: Immerse slides in Mayer's Hematoxylin solution for 5 minutes.[2]

-

Rinsing: Wash slides under gentle, warm running tap water for 5-10 minutes.[2]

-

Bluing: Briefly dip the slides in a bluing solution (e.g., dilute ammonium hydroxide) to give the nuclei a crisp blue color, then wash again in tap water for 5 minutes.[6]

-

Counterstaining: Stain with Eosin Y solution for 3-10 minutes.[2][5]

-

Dehydration: Dehydrate the sections by passing them through a graded series of alcohol: 95% ethanol (2 changes, 10 dips each) and 100% ethanol (2 changes, 10 dips each).[7]

-

Clearing: Clear the sections in two changes of xylene for 3-5 minutes each.[5]

-

Mounting: Apply a drop of xylene-based mounting medium and carefully place a coverslip, avoiding air bubbles.[2]

Data Presentation: Expected Staining Results

| Tissue Component | Stained Color |

| Nuclei | Blue to Dark Purple |

| Muscle Fiber Cytoplasm | Pink to Red |

| Collagen | Light Pink |

| Erythrocytes | Bright Red |

| Adipose Tissue | Clear/White |

Experimental Workflow for H&E Staining

Caption: Workflow diagram for Hematoxylin and Eosin (H&E) staining of muscle cryosections.

Masson's Trichrome Staining for Fibrosis Assessment

Application Notes: Masson's Trichrome is a three-color staining protocol essential for distinguishing muscle from collagen.[8] This technique is the gold standard for assessing the degree of fibrosis in muscle tissue, a common feature in muscular dystrophies and other myopathies.[9] The protocol uses three stains: an iron hematoxylin (Weigert's) to stain nuclei black, Biebrich scarlet-acid fuchsin to stain muscle and cytoplasm red, and aniline blue to stain collagen blue.[10][11]

Experimental Protocol: This protocol is suitable for formalin-fixed, paraffin-embedded sections or cryosections. For cryosections, a post-fixation step is required.

Reagents and Materials:

-

Tissue sections on slides

-

Bouin's Solution

-

Weigert's Iron Hematoxylin (Solutions A and B, mixed fresh)

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic/Phosphomolybdic Acid Solution

-

Aniline Blue Solution

-

1% Acetic Acid Solution

-

Staining jars, graded alcohols, xylene, and mounting medium as in H&E protocol.

Procedure:

-

Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded alcohol series to distilled water.[8]

-

Mordanting: For improved staining quality, re-fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[9][10]

-

Washing: Wash thoroughly in running tap water for 5-10 minutes until the yellow color from the Bouin's solution disappears.[9][11]

-

Nuclear Staining: Stain with freshly mixed Weigert's iron hematoxylin for 5-10 minutes.[9][10] Rinse in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[10][11] Rinse in distilled water.

-

Differentiation: Place slides in Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers.[10][11]

-

Collagen Staining: Directly transfer slides to Aniline Blue solution and stain for 5-10 minutes.[10][11]

-

Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[10][11]

-

Dehydration, Clearing, and Mounting: Wash in distilled water, then rapidly dehydrate through 95% and 100% ethanol, clear in xylene, and mount with a permanent mounting medium.[10]

Data Presentation: Expected Staining Results

| Tissue Component | Stained Color |

| Nuclei | Black |

| Muscle Fibers, Cytoplasm | Red |

| Collagen (Fibrosis) | Blue |

| Erythrocytes | Red |

Logical Flow of Masson's Trichrome Staining

Caption: Logical flow of the sequential dye application in Masson's Trichrome staining.

Immunohistochemistry (IHC) for Muscle Fiber Typing

Application Notes: Immunohistochemistry (IHC) provides a highly specific method for identifying different muscle fiber types based on the expression of specific myosin heavy chain (MyHC) isoforms.[12][13] This is crucial for studying muscle adaptation, development, and disease. By using a cocktail of primary antibodies against different MyHC proteins (e.g., MyHC I, IIA, IIB, IIX) and corresponding fluorescently-labeled secondary antibodies, multiple fiber types can be visualized and quantified within a single muscle cross-section.[5][12][14]

Experimental Protocol: This protocol describes a fluorescent IHC procedure for fiber typing in frozen muscle sections.

Reagents and Materials:

-